molecular formula C23H21N3O4 B277973 N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide

Cat. No. B277973
M. Wt: 403.4 g/mol
InChI Key: GHEYWFXGJOYETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide, also known as MPBP, is a compound that has gained attention in scientific research due to its potential pharmacological properties.

Mechanism of Action

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide acts as a selective antagonist for the 5-HT6 serotonin receptor, which is primarily expressed in the brain. By blocking this receptor, N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide can modulate the release of various neurotransmitters, including dopamine and acetylcholine, which are involved in cognitive and behavioral processes.
Biochemical and Physiological Effects
Studies have shown that N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to increase the levels of brain-derived neurotrophic factor, a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for the 5-HT6 receptor. However, its low solubility in water can make it difficult to administer in vivo, and its potential off-target effects on other receptors should be considered.

Future Directions

Further research is needed to fully understand the potential therapeutic applications of N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide. Possible future directions include investigating its effects on other neurological disorders, optimizing its pharmacokinetic properties, and developing more selective compounds that target the 5-HT6 receptor. Additionally, studies on the safety and toxicity of N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide should be conducted to determine its potential for clinical use.
Conclusion
In conclusion, N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide is a compound that has shown promise in scientific research for its potential use as a therapeutic agent for various neurological disorders. Its selective antagonism of the 5-HT6 receptor and neuroprotective properties make it a promising candidate for further investigation. However, more research is needed to fully understand its pharmacological properties and potential clinical applications.

Synthesis Methods

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide can be synthesized through a multistep process, starting with the reaction of 2-amino-5-methoxybenzoic acid with 2-chloro-5-nitropyridine. The resulting compound is then reduced and reacted with 4-propoxybenzoyl chloride to yield N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide. The purity of the compound can be confirmed through various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide has been studied for its potential use as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to possess both neuroprotective and neuroregenerative properties, making it a promising candidate for the treatment of these conditions.

properties

Product Name

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-propoxybenzamide

InChI

InChI=1S/C23H21N3O4/c1-3-13-29-17-9-6-15(7-10-17)22(27)25-18-14-16(8-11-19(18)28-2)23-26-21-20(30-23)5-4-12-24-21/h4-12,14H,3,13H2,1-2H3,(H,25,27)

InChI Key

GHEYWFXGJOYETA-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.